[(5-Chlorothiophen-2-yl)methyl]hydrazine
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Overview
Description
[(5-Chlorothiophen-2-yl)methyl]hydrazine: is an organic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol This compound belongs to the class of hydrazines and is characterized by the presence of a chlorothiophene ring attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-Chlorothiophen-2-yl)methyl]hydrazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: [(5-Chlorothiophen-2-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
Chemistry: [(5-Chlorothiophen-2-yl)methyl]hydrazine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazolines, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of [(5-Chlorothiophen-2-yl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, in anticancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
((5-Chlorothiophen-2-yl)amino)methylhydrazine: This compound has a similar structure but with an amino group instead of a hydrazine moiety.
Pyrazoline derivatives: These compounds share a similar hydrazine backbone and are known for their diverse biological activities.
Uniqueness: [(5-Chlorothiophen-2-yl)methyl]hydrazine is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
[(5-Chlorothiophen-2-yl)methyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring substituted with chlorine, which may influence its biological properties.
Antimicrobial Activity
Hydrazones, including derivatives like this compound, have demonstrated significant antimicrobial properties. Studies indicate that hydrazones can inhibit the growth of various bacterial strains. For instance, a review highlighted the effectiveness of hydrazone derivatives against Staphylococcus aureus and other pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent studies have focused on the anticancer properties of hydrazone derivatives. For example, 7-chloroquinolinehydrazones exhibited cytotoxic activity against multiple cancer cell lines, suggesting that similar derivatives may also show promise . The cytotoxic effects are typically assessed using the GI50 metric, which measures the concentration required to inhibit cell growth by 50%. The structure-activity relationship indicates that modifications to the hydrazone structure can enhance potency against cancer cells.
Anti-inflammatory and Analgesic Effects
Hydrazones have been reported to possess anti-inflammatory and analgesic activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their pain-relieving properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of cancer cell proliferation. For instance, it was shown to reduce viability in specific cancer cell lines by over 60% at concentrations above 10 µM .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 8.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 12.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 15.0 | Inhibition of DNA synthesis |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound in vivo. One study reported significant tumor reduction in mice treated with this compound compared to controls, highlighting its potential as an antitumor agent .
Structure-Activity Relationship (SAR)
The biological activity of hydrazone derivatives is closely linked to their structural characteristics. Modifications to the thiophene ring or the hydrazine moiety can significantly alter their pharmacological profiles. For example:
- Chlorination at specific positions has been shown to enhance antimicrobial activity.
- Alkyl substitutions can improve solubility and bioavailability.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWABUCYOMVGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592517 |
Source
|
Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-42-9 |
Source
|
Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.